molecular formula C8H8N4O2 B13689045 ethyl 7H-purine-8-carboxylate

ethyl 7H-purine-8-carboxylate

Cat. No.: B13689045
M. Wt: 192.17 g/mol
InChI Key: ABKVZJHUDPOTES-UHFFFAOYSA-N
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Description

Ethyl 7H-purine-8-carboxylate is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7H-purine-8-carboxylate typically involves the reaction of a purine derivative with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the formation of the ester bond. The reaction is usually performed at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7H-purine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7H-purine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7H-purine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 7H-purine-8-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 7H-purine-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

This compound is a purine derivative characterized by the presence of an ethyl ester group at the carboxylic acid position. Its molecular formula is C8H10N4O2C_8H_10N_4O_2, and it has a molecular weight of approximately 194.19 g/mol. The structural features that contribute to its biological activity include the purine ring system, which is essential for nucleic acid interactions.

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. The compound can act as an inhibitor of various enzymes involved in nucleotide metabolism. Its mechanism of action may include:

  • Inhibition of Nucleotide Synthesis : this compound can interfere with the synthesis of purine nucleotides, which are crucial for DNA and RNA synthesis.
  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.

Antiproliferative Effects

Research has shown that this compound and its analogs possess significant antiproliferative properties. For instance, studies on modified purine nucleosides indicate that certain analogs demonstrate potent activity against tumor cell lines, including breast cancer models .

Antiviral Properties

In addition to its antitumor effects, this compound has been evaluated for antiviral activity. Some studies suggest that purine derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Case Studies and Research Findings

  • Antitumor Activity in Breast Cancer Models :
    • A study evaluated a derivative of this compound in a metastatic breast tumor xenograft model. The results demonstrated significant inhibition of tumor growth and reduced lung metastases, indicating its potential as an antitumor agent .
  • Antiviral Efficacy :
    • In vitro studies have shown that certain purine nucleosides exhibit antiviral activity against human viruses, suggesting that this compound may also play a role in antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Functionalization : Various functional groups can be introduced to enhance biological activity.
  • Coupling Reactions : Techniques such as Suzuki-Miyaura cross-coupling are commonly employed to create diverse purine derivatives .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundEthyl ester at C8Antitumor, antiviral
Ethyl 2-chloro-9H-purine-8-carboxylateChlorines at C2 and C6Antiproliferative
AcyclovirHydroxymethyl group instead of estersPrimarily antiviral

Properties

IUPAC Name

ethyl 7H-purine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVZJHUDPOTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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